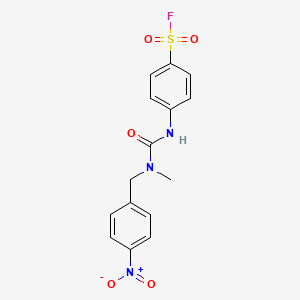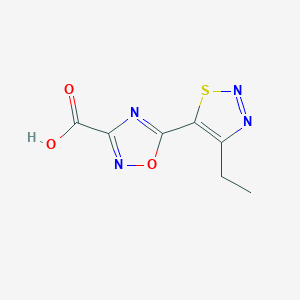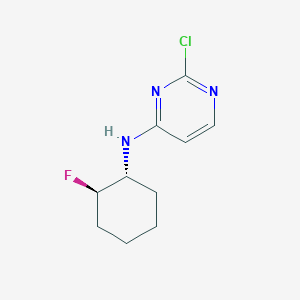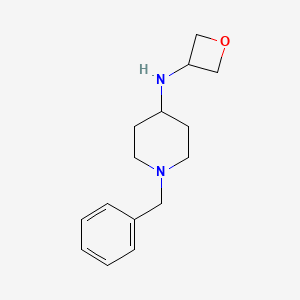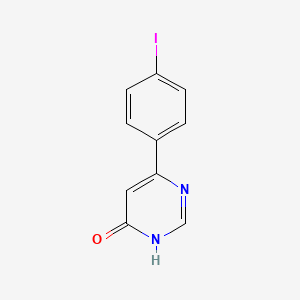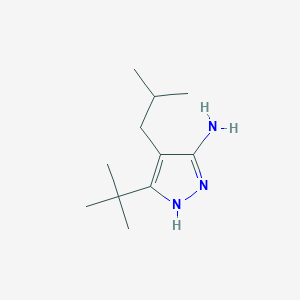
3-Tert-butyl-4-(2-methylpropyl)-1H-pyrazol-5-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Tert-butyl-4-(2-methylpropyl)-1H-pyrazol-5-amine is an organic compound that belongs to the class of pyrazoles. Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms. This particular compound is characterized by the presence of a tert-butyl group and a 2-methylpropyl group attached to the pyrazole ring, which can influence its chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Tert-butyl-4-(2-methylpropyl)-1H-pyrazol-5-amine typically involves the following steps:
Formation of the pyrazole ring: This can be achieved through the reaction of hydrazine with a 1,3-diketone under acidic or basic conditions.
Introduction of the tert-butyl group: This step can be carried out using tert-butyl chloride in the presence of a strong base such as sodium hydride or potassium tert-butoxide.
Attachment of the 2-methylpropyl group: This can be done through a Friedel-Crafts alkylation reaction using 2-methylpropyl chloride and a Lewis acid catalyst like aluminum chloride.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
3-Tert-butyl-4-(2-methylpropyl)-1H-pyrazol-5-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the amine group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like halides or alkoxides in the presence of a suitable solvent.
Major Products Formed
Oxidation: Formation of corresponding pyrazole ketones or carboxylic acids.
Reduction: Formation of reduced pyrazole derivatives.
Substitution: Formation of substituted pyrazole derivatives.
Scientific Research Applications
3-Tert-butyl-4-(2-methylpropyl)-1H-pyrazol-5-amine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-Tert-butyl-4-(2-methylpropyl)-1H-pyrazol-5-amine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects.
Comparison with Similar Compounds
Similar Compounds
3-Tert-butyl-4-(2-methylpropyl)-1H-pyrazole: Lacks the amine group, which can affect its reactivity and biological activity.
4-(2-Methylpropyl)-1H-pyrazol-5-amine: Lacks the tert-butyl group, which can influence its steric properties and reactivity.
3-Tert-butyl-1H-pyrazol-5-amine: Lacks the 2-methylpropyl group, which can affect its overall chemical properties.
Uniqueness
3-Tert-butyl-4-(2-methylpropyl)-1H-pyrazol-5-amine is unique due to the presence of both the tert-butyl and 2-methylpropyl groups, which can significantly influence its chemical reactivity, steric properties, and potential biological activities. This combination of substituents makes it a valuable compound for various research applications.
Properties
Molecular Formula |
C11H21N3 |
|---|---|
Molecular Weight |
195.30 g/mol |
IUPAC Name |
5-tert-butyl-4-(2-methylpropyl)-1H-pyrazol-3-amine |
InChI |
InChI=1S/C11H21N3/c1-7(2)6-8-9(11(3,4)5)13-14-10(8)12/h7H,6H2,1-5H3,(H3,12,13,14) |
InChI Key |
BZWNRNBGQHNPQC-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CC1=C(NN=C1N)C(C)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-Oxa-7-azaspiro[4.4]nonane-4-carboxylic acid](/img/structure/B13345305.png)
![(5-(tert-Butyl)-4,5,6,7-tetrahydrobenzo[d]isoxazol-3-yl)methanamine](/img/structure/B13345309.png)
